4,6-Diiodopyrimidin-5-amine
Overview
Description
4,6-Diiodopyrimidin-5-amine is a chemical compound with the CAS Number: 454685-58-6 . It has a molecular weight of 346.9 and its IUPAC name is 4,6-diiodo-5-pyrimidinamine . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 4,6-Diiodopyrimidin-5-amine is 1S/C4H3I2N3/c5-3-2 (7)4 (6)9-1-8-3/h1H,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4,6-Diiodopyrimidin-5-amine is a powder in physical form . It should be stored at a temperature of 4°C . The compound is shipped at normal temperature .Scientific Research Applications
Antimicrobial Properties
4,6-Diiodopyrimidin-5-amine and its derivatives exhibit significant antimicrobial properties. For instance, certain novel 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, which are structurally related to 4,6-diiodopyrimidin-5-amine, have been synthesized and shown to possess antimicrobial potential against both Gram-positive bacteria and pathogenic fungi (Attia, Kansoh, & El‐Brollosy, 2014).
Enzyme Inhibition
Derivatives of 4,6-diiodopyrimidin-5-amine have been investigated for their enzyme inhibitory activities. For example, dipyrimido[4,5-b:5,4-e][1,4] thiazine derivatives synthesized from related compounds showed significant inhibitory activity on soybean 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids (Karimian et al., 2015).
Role in Kinase Inhibition
2,4-Disubstituted-5-fluoropyrimidines, chemically related to 4,6-diiodopyrimidin-5-amine, have been studied for their potential as kinase inhibitors. Kinase inhibitors are significant in cancer treatment as they can regulate the activity of enzymes responsible for cell growth and division (Wada et al., 2012).
Antihypertensive Activity
Certain pyrimidine derivatives, including those structurally similar to 4,6-diiodopyrimidin-5-amine, have been evaluated for their antihypertensive activity. They have been shown to effectively lower blood pressure levels in hypertensive rats (Bennett et al., 1981).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including those similar to 4,6-diiodopyrimidin-5-amine, are crucial for understanding their properties and potential applications in various fields like medicinal chemistry and materials science (McKeveney, Quinn, Janssen, & Healy, 2004).
Safety And Hazards
The safety information for 4,6-Diiodopyrimidin-5-amine includes several hazard statements such as H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
4,6-diiodopyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCUYWBKUSVPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473304 | |
Record name | 4,6-diiodopyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diiodopyrimidin-5-amine | |
CAS RN |
454685-58-6 | |
Record name | 4,6-diiodopyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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